molecular formula C11H10O3 B1596660 6-Methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-40-5

6-Methoxy-2H-chromene-3-carbaldehyde

Cat. No. B1596660
Key on ui cas rn: 57543-40-5
M. Wt: 190.19 g/mol
InChI Key: BTRAXMCPHYMXAL-UHFFFAOYSA-N
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Patent
US05155130

Procedure details

The starting material is prepared as follows: 5-Methoxy-2-hydroxybenzaldehyde (25 g, 0.16 mol) and potassium carbonate (22.7 g, 0.16 mol) are taken up in 300 ml of 1,4-dioxane and treated with acrolein (13.8 g, 0.25 mol). The mixture is heated at 100° C. for 1 hour, and allowed to cool. The mixture is diluted with water and extracted three times with ether. The combined ether extracts are dried (MgSO4) and evaporated. The residual oil is dissolved in a minimal amount of ethyl acetate (approx. 40 ml) and passed through 40 g of silica gel. The gel is successively washed with several portions of a hexane/ether mixture (3:1) until no further fluorescent material is eluted. The organic phase is evaporated and the residue is crystallized from ethyl acetate/hexane to give 6-methoxy-2H-1-benzopyran-3-carboxaldehyde as a yellow solid, m.p. 49°-50° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([OH:11])=[C:7]([CH:10]=1)[CH:8]=O.C(=O)([O-])[O-].[K+].[K+].[CH:18]([CH:20]=[CH2:21])=[O:19]>O1CCOCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:21][C:20]([CH:18]=[O:19])=[CH:8][C:7]=2[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
acrolein
Quantity
13.8 g
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in a minimal amount of ethyl acetate (approx. 40 ml)
WASH
Type
WASH
Details
The gel is successively washed with several portions of a hexane/ether mixture (3:1) until no further fluorescent material
WASH
Type
WASH
Details
is eluted
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C=C(CO2)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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